Stereochemical Complexity: Three Chiral Centers Versus Simpler Cyclohexylamine Scaffolds
2-Methoxy-4-phenylcyclohexan-1-amine contains three asymmetric carbon atoms (C1, C2, and C4), as confirmed by the Fluorochem product datasheet . In contrast, the closest structural analogs each possess fewer chiral centers: 4-phenylcyclohexan-1-amine (CAS 19992-45-1) has only two potential chiral centers (C1 and C4, though C4 symmetry may reduce this), 1-phenylcyclohexylamine (PCA) has only one chiral center (C1, geminal to both amine and phenyl), and 2-methoxycyclohexan-1-amine (CAS 4342-43-2) has two chiral centers (C1 and C2) [1]. The additional stereochemical complexity of the target compound generates up to 8 possible stereoisomers (2³), compared to a maximum of 4 for the des-phenyl or des-methoxy analogs, providing a broader stereochemical space for optimizing target engagement and selectivity in medicinal chemistry campaigns.
| Evidence Dimension | Number of chiral centers (asymmetric carbon atoms) |
|---|---|
| Target Compound Data | 3 asymmetric atoms (C1, C2, C4) |
| Comparator Or Baseline | 4-Phenylcyclohexan-1-amine: ≤2 chiral centers; 1-Phenylcyclohexylamine (PCA): 1 chiral center; 2-Methoxycyclohexan-1-amine: 2 chiral centers |
| Quantified Difference | Target compound has 1–2 additional chiral centers versus all comparators |
| Conditions | Structural analysis based on IUPAC nomenclature and SMILES notation (COC1CC(C2=CC=CC=C2)CCC1N) |
Why This Matters
Higher stereochemical complexity directly expands the accessible chemical space for patent protection and enables finer control over stereospecific target binding, a critical consideration when selecting a scaffold for lead optimization.
- [1] PubChem Compound Summary. Structural comparison of 4-phenylcyclohexan-1-amine, 1-phenylcyclohexylamine, and 2-methoxycyclohexan-1-amine chiral centers derived from respective SMILES notations. View Source
